(E/Z)-Acetamiprid

Description

Acetamiprid has been reported in Streptomyces canus with data available.

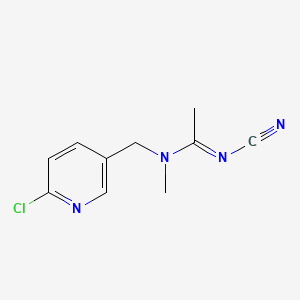

Structure

3D Structure

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXDHFDTOYPNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034300, DTXSID901015148 | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [HSDB] Powder; [MSDSonline] | |

| Record name | Acetamiprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.330 g/cu cm at 20 °C | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000044 [mmHg] | |

| Record name | Acetamiprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, White crystalline solid | |

CAS No. |

160430-64-8, 135410-20-7 | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160430-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamiprid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135410207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamiprid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160430648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMIPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL5N372P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98.9 °C | |

| Record name | Acetamiprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(E/Z)-Acetamiprid chemical structure and isomerism

An In-depth Technical Guide on the Chemical Structure and Isomerism of (E/Z)-Acetamiprid

Introduction

Acetamiprid is a systemic neonicotinoid insecticide widely used to control sucking insects on a variety of crops, including leafy vegetables, fruits, and ornamental plants.[1] Its efficacy is rooted in its action as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[2][3] From a chemical standpoint, Acetamiprid's molecular architecture is notable for the presence of a cyanoimino group, which gives rise to geometric isomerism. This guide provides a detailed technical overview of the chemical structure of Acetamiprid, with a core focus on its (E/Z) isomerism, targeting researchers, scientists, and professionals in drug development.

Chemical Structure of Acetamiprid

Acetamiprid, with the chemical formula C₁₀H₁₁ClN₄ and a molar mass of 222.67 g/mol , is systematically named (1E)-N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide.[1][4] Its structure is characterized by a 6-chloro-3-pyridine methyl group linked to a cyanoamidine moiety.[1][5] The presence of a carbon-nitrogen double bond (C=N) within the cyanoimino group is the key feature that allows for the existence of geometric isomers.[1][2]

(E/Z) Isomerism in Acetamiprid

The restricted rotation around the C=N double bond in the cyanoimino portion of the molecule results in two distinct geometric isomers: (E)-Acetamiprid and (Z)-Acetamiprid.[1][2] The 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) nomenclature is used to describe the spatial arrangement of substituents around the double bond based on Cahn-Ingold-Prelog priority rules.

The (E)-isomer is recognized as being more stable and is considered the biologically active form of the insecticide.[1][2] In solution, Acetamiprid can exist as a mixture of these isomers, and interconversion is possible.[1] Additionally, due to the rotation of single bonds, particularly in the N-pyridylmethylamino group, a variety of stable conformers can also exist.[1][2]

Caption: (E) and (Z) isomers of Acetamiprid.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for Acetamiprid. It is important to note that these values typically represent the (E)-isomer or a mixture, as it is the most common form.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₄ | [1][5] |

| Molar Mass | 222.678 g/mol | [1] |

| Appearance | White crystalline powder / odorless solid | [1][6] |

| Melting Point | 98.9 °C | [1][4][6] |

| Density | 1.330 g/cm³ at 20 °C | [4][6] |

| Water Solubility | 4,250 mg/L at 25 °C | [6] |

| Vapor Pressure | < 1 x 10⁻⁶ Pa at 25 °C | |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 0.80 at 25 °C | [4][6] |

| CAS Number | 135410-20-7 ((E)-isomer); 160430-64-8 (unspecified) | [6][7] |

Experimental Protocols

Synthesis of Acetamiprid

The commercial production of Acetamiprid is a multi-step chemical synthesis.[2] A common pathway involves:

-

Preparation of the Pyridine Intermediate : Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine from 2-chloro-5-chloromethylpyridine and an aqueous solution of methylamine.[8]

-

Formation of the Cyanoamidine Moiety : A separate synthesis of a cyano-containing reactant, such as cyanoethyl methacrylate, from acetonitrile, ethanol, and cyanamide.[8]

-

Coupling Reaction : The final step involves the reaction of the N-(6-chloro-3-pyridylmethyl)methylamine intermediate with the cyanoamidine precursor under controlled temperature conditions (e.g., heating to 65°C) to form Acetamiprid.[8]

-

Purification : The product is then purified, typically through filtration, washing with a salt solution, and drying.[8]

Caption: General synthesis workflow for Acetamiprid.

Separation of (E/Z) Isomers

Separating geometric isomers like those of Acetamiprid can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique.

Protocol: HPLC Separation

-

System : A reverse-phase HPLC system equipped with a Diode-Array Detector (DAD) is commonly used.[9][10][11]

-

Column : A C18 column (e.g., Agilent Zorbax Eclipse C18, 50 mm × 4.6 mm, 1.8 µm) is suitable for separation.[9]

-

Mobile Phase : An isocratic elution with a mixture of acetonitrile and acidified water (e.g., 1.5% acetic acid in ultrapure water) in a 30:70 (v/v) ratio is effective.[9]

-

Flow Rate : A typical flow rate is 1.0 mL/min.[9]

-

Temperature : The column is maintained at a constant temperature, for example, 25 °C.[9]

-

Detection : The DAD is set to a wavelength where Acetamiprid shows strong absorbance, such as 245 nm or 254 nm.[9][12]

The different spatial arrangements of the (E) and (Z) isomers lead to slight differences in their polarity and interaction with the stationary phase, allowing for their separation and distinct retention times on the chromatogram.[13]

Characterization and Quantification

Multiple analytical techniques are employed for the characterization and quantification of Acetamiprid in various matrices.

Protocol: Sample Preparation (QuEChERS Method for Agricultural Products) The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted standard for extracting pesticide residues from food and agricultural samples.[9][14]

-

Homogenization : A representative sample (e.g., 10 g of tomato) is homogenized.[9]

-

Extraction : The homogenized sample is vigorously shaken with acetonitrile.[9]

-

Salting Out : A buffered salt mixture (e.g., magnesium sulfate, sodium acetate) is added to induce phase separation.[9][15]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture (e.g., primary-secondary amine (PSA) and magnesium sulfate) to remove interferences.[9]

-

Analysis : After centrifugation, the final extract is ready for analysis by HPLC or GC.[9]

Caption: QuEChERS sample preparation workflow.

Instrumental Analysis Techniques:

-

¹H NMR and FTIR Spectroscopy : These methods can be used to monitor the degradation of Acetamiprid and identify its structural features, such as the cyano group and protons on the aromatic and acyclic moieties.[16]

-

HPLC-DAD/HPLC-MS/MS : As described above, HPLC is the primary method for separation and quantification. Mass spectrometry (MS/MS) coupling provides high sensitivity and selectivity for residue analysis.[17]

-

Gas Chromatography (GC) : GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can also be used for the determination of Acetamiprid.[18]

Conclusion

The chemical structure of Acetamiprid is defined by its chloropyridinyl and cyanoimino functional groups. The C=N double bond within the cyanoimino moiety is the source of (E/Z) geometric isomerism, a critical factor that influences the compound's biological activity, with the (E)-isomer being the more stable and active form.[1][2] A thorough understanding of this isomerism, supported by robust analytical protocols for synthesis, separation, and characterization, is essential for its effective use in agriculture and for comprehensive evaluation in the contexts of drug development and environmental safety. The methodologies outlined in this guide, from synthesis to trace residue analysis, provide a foundational framework for researchers and scientists working with this significant neonicotinoid insecticide.

References

- 1. Acetamiprid - Wikipedia [en.wikipedia.org]

- 2. Acetamiprid [sitem.herts.ac.uk]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. fao.org [fao.org]

- 5. webqc.org [webqc.org]

- 6. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetamiprid Chemical Structure built with Model Parts from Indigo Instruments [indigoinstruments.com]

- 8. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. Experimental determination of acetamiprid pesticide residue in three different types of pistachio by ion mobility spectrometry and using QuEChERS method in the different temperatures and in the presence of ammonia as dopant gas | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Spectroscopic monitoring of photocatalytic degradation of the insecticide acetamiprid and its degradation product 6-chloronicotinic acid on TiO₂ catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fao.org [fao.org]

- 18. mhlw.go.jp [mhlw.go.jp]

An In-Depth Technical Guide to the Synthesis of (E/Z)-Acetamiprid and Its Precursors

This technical guide provides a comprehensive overview of the synthetic pathways for the neonicotinoid insecticide, (E/Z)-Acetamiprid, and its key precursors. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction to Acetamiprid

Acetamiprid, chemically known as (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a widely used insecticide effective against a broad spectrum of sucking insects.[1] Its synthesis involves a multi-step process starting from simple precursors. This guide will detail the preparation of key intermediates including 2-Chloro-5-chloromethylpyridine, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, and Ethyl N-cyanoethanimideate, culminating in the final synthesis of Acetamiprid.

Synthesis of Precursor: 2-Chloro-5-chloromethylpyridine

The intermediate 2-chloro-5-chloromethylpyridine is a critical building block in the synthesis of Acetamiprid. Two primary routes for its synthesis are outlined below.

Route 1: From 3-Picoline

A common industrial method for the synthesis of 2-chloro-5-chloromethylpyridine starts from 3-picoline (3-methylpyridine). This process can be achieved through various methods, including a one-step chlorination reaction.[2]

Experimental Protocol:

-

Catalyst Preparation: A supported palladium chloride catalyst is prepared by immersing an alumina carrier in an aqueous solution of palladium chloride, followed by drying and roasting.[2]

-

Chlorination Reaction: 3-methylpyridine is vaporized and mixed with chlorine gas. This gaseous mixture is then passed through a tubular reactor containing the prepared catalyst at a controlled temperature to yield 2-chloro-5-chloromethylpyridine.[2]

Route 2: From 2-Chloro-2-chloromethyl-4-cyanobutyraldehyde

An alternative synthesis route utilizes 2-chloro-2-chloromethyl-4-cyanobutyraldehyde as the starting material.[3]

Experimental Protocol:

-

18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutyraldehyde is dissolved in 50 ml of toluene.[3]

-

To this solution, a toluene solution containing 33 g (1.1 equiv) of solid phosgene is added dropwise over 1 hour.[3]

-

The reaction mixture is maintained at 50°C with insulation for 5 hours.[3]

-

After the reaction, the mixture is cooled to induce crystallization, yielding the 2-chloro-5-chloromethylpyridine intermediate.[3]

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2-chloro-2-chloromethyl-4-cyanobutyraldehyde | Solid Phosgene | Toluene | 50 | 5 | 97 | Not Specified | [3] |

Synthesis of Precursor: N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

This intermediate is synthesized through the amination of 2-chloro-5-chloromethylpyridine.

Experimental Protocol:

-

Toluene is added to a reaction kettle and cooled to below -5°C.[4]

-

Monomethylamine gas is introduced into the cooled toluene.[4]

-

A toluene solution of 2-chloro-5-chloromethylpyridine is then added dropwise to the reaction mixture.[4]

-

The reaction generates N-(6-chloro-3-pyridylmethyl)-methylamine, which is then purified through washing, separation, and distillation to remove the toluene.[4] Polar aprotic solvents like DMF can also be used to enhance reactivity, with the reaction often conducted between 50-80°C.[5]

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2-chloro-5-chloromethylpyridine | Monomethylamine gas | Toluene | -5 to 5 | Not Specified | Not Specified | Not Specified | [4] |

Synthesis of Precursor: Ethyl N-cyanoethanimideate

Ethyl N-cyanoethanimideate is another crucial precursor for the final condensation step.

Route 1: From Triethyl orthoacetate and Cyanamide

Experimental Protocol:

-

A mixture of 162.0 g (1.0 mole) of ethyl orthoacetate, 42.0 g (1.0 mole) of cyanamide, and 134.0 g (2.0 moles) of acetic anhydride is prepared in a flask.[6]

-

The reaction mixture is heated to 130-140°C, during which ethyl acetate and acetic acid are distilled off.[6]

-

Heating is continued at 135-140°C for approximately 1 hour until most of the remaining ethyl acetate and acetic acid have been removed.[6]

-

The residue is then distilled under reduced pressure (20 mm Hg) at 90-95°C to afford the product.[6]

Route 2: Improved Process

An improved process utilizes acetonitrile, ethanol, and hydrogen chloride.[7]

Experimental Protocol:

-

Acetonitrile, absolute ethanol, and hydrogen chloride gas are reacted at 0-5°C for 9-10 hours to form a salt. The reaction is then kept at 25-30°C for 7-8 hours.[7]

-

The reaction solution is cooled to 0°C, and a 28% aqueous solution of cyanamide is added. The pH is adjusted to 6-7 with 30% aqueous sodium hydroxide solution, and the reaction is maintained at 20-25°C for 0.5-1 hour.[7]

-

The mixture is allowed to stand for 30 minutes, and the organic layer is separated and purified by vacuum distillation.[7]

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Ethyl orthoacetate, Cyanamide | Acetic anhydride | None | 130-140 | 1 | 90 | Not Specified | [6] |

| Acetonitrile, Ethanol, Cyanamide | Hydrogen chloride, Sodium hydroxide | Toluene | 0-30 (multi-step) | ~18 | 91.65 | 99.7 | [7] |

Synthesis of this compound

The final step in the synthesis of Acetamiprid is the condensation of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine with a cyano-functionalized reagent.

Experimental Protocol:

-

In a 1000ml four-hole boiling flask equipped with a stirrer, thermometer, and a device for absorbing tail gas, add 150 grams of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine (referred to as benzyl methylamine in the patent) and 100 grams of methanol.[8]

-

Add 110 grams of N-cyano group second imido acid methyl esters (a derivative of ethyl N-cyanoethanimideate).[8]

-

Heat the mixture to 60°C and react for 5 hours.[8]

-

After the reaction, cool the mixture and filter the resulting crystals.[8]

-

Wash the crystals with acetone by drip washing to obtain the final Acetamiprid product.[8]

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | N-cyano group second imido acid methyl esters | Methanol | 60 | 5 | 95 | 98 | [8] |

Synthesis Pathway Diagrams

Caption: Overall synthesis pathway of this compound from various precursors.

References

- 1. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102827070B - A kind of improvement technique of synthesis N-(6-chloro-3-pyridylmethyl)-methylamine - Google Patents [patents.google.com]

- 5. N-[(6-chloropyridin-3-yl)methyl]-N-methylamine | RUO [benchchem.com]

- 6. Ethyl N-cyanoethanimideate CAS#: 1558-82-3 [amp.chemicalbook.com]

- 7. CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method - Google Patents [patents.google.com]

- 8. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Acetamiprid on Nicotinic Acetylcholine Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acetamiprid is a prominent member of the neonicotinoid class of insecticides, which are recognized for their potent and selective action against insect pests.[1] The primary molecular target of acetamiprid is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[1][2] This technical guide provides a comprehensive overview of the mechanism by which acetamiprid interacts with nAChRs. It details the molecular binding, agonistic action, and the basis for its selective toxicity. Furthermore, this document outlines the key experimental protocols used to elucidate this mechanism, presents quantitative data on its activity, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Agonistic Action

Nicotinic acetylcholine receptors (nAChRs) are pentameric ligand-gated ion channels that mediate fast cholinergic synaptic transmission.[1][3][4] In insects, these receptors are predominantly located in the central nervous system.[3] Acetamiprid functions as a potent agonist at these receptors.[5][6]

Upon binding to the acetylcholine (ACh) binding site at the interface between nAChR subunits, acetamiprid mimics the action of the endogenous neurotransmitter ACh.[6] This binding event stabilizes the open conformation of the receptor's ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). The resulting depolarization of the postsynaptic membrane causes uncontrolled nerve impulses, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[2][7]

The selectivity of acetamiprid for insect nAChRs over their mammalian counterparts is a key feature of its toxicological profile.[8][9] This selectivity is attributed to structural differences in the receptor's binding pocket. Specifically, the N-cyanoimine group of acetamiprid interacts favorably with amino acid residues unique to insect nAChRs, such as those in loop D.[10][11] In contrast, mammalian nAChRs possess different residues at these positions, resulting in a significantly lower binding affinity for acetamiprid.[9][10] While acetamiprid is a full agonist on some insect nAChR subtypes, it acts as a poor or partial agonist on mammalian receptors.[1][5]

Quantitative Data on Acetamiprid-nAChR Interaction

The interaction of acetamiprid with nAChRs has been quantified using various techniques, providing data on its potency and efficacy across different species and receptor subtypes. The following table summarizes key quantitative metrics reported in the literature.

| Parameter | Species / Receptor Subtype | Value | Comments | Reference |

| pEC₅₀ | Drosophila Dα2β2 nAChR (Wild Type) | 5.26 ± 0.09 | pEC₅₀ is the negative log of the EC₅₀ value. | [12] |

| pEC₅₀ | Drosophila Dα2β2 nAChR (T77R Mutant) | 5.42 ± 0.06 | Mutation had no significant effect on acetamiprid potency. | [12] |

| pEC₅₀ | Drosophila Dα2β2 nAChR (T77R+E79V Mutant) | 5.38 ± 0.04 | Mutation had no significant effect on acetamiprid potency. | [12] |

| EC₅₀ | Rat α3β4 nAChR | 0.130 ± 0.017 M | Demonstrates very weak partial agonist activity on this mammalian subtype. | [13] |

| LD₅₀ (Oral, 72h) | Wood Ant (Formica polyctena) | 323.4 ng/individual | Equivalent to 23.1 ng/mg body weight. | [6] |

| LD₅₀ (Oral) | Bumble Bee (Bombus sp.) | 2.1 - 2.8 ng/individual | Indicates high toxicity to this non-target beneficial insect. | [6] |

| LD₅₀ (Oral) | Honey Bee (Apis mellifera) | 8850 ng/individual (8.85 µg) | Shows comparatively lower toxicity to honeybees than bumble bees. | [6] |

| Agonist Activity | Rat Cerebellar Neurons | Induces Ca²⁺ influx at 1 µM | Similar in magnitude to nicotine, suggesting effects on mammalian neurons. | [14] |

| Modulatory Effect | Rat α7 nAChR | Increases ACh-evoked currents | Acts as a positive allosteric modulator in addition to a weak agonist. | [15] |

Key Experimental Protocols

The mechanism of acetamiprid has been elucidated through a combination of electrophysiology, radioligand binding assays, and computational modeling.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Kᵢ or Kₐ) of a compound for a receptor. It involves competing a non-labeled compound (acetamiprid) against a radiolabeled ligand known to bind to the target receptor.[16][17]

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize insect heads or specific tissues (e.g., thoracic ganglia) or cultured cells expressing the nAChR of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[18]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[18]

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[18]

-

Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[18]

-

-

Binding Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or [³H]epibatidine), and varying concentrations of the unlabeled test compound (acetamiprid).[18][19]

-

Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).[20]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes while allowing unbound ligand to pass through.[18][21]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[18]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (acetamiprid) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[18]

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the function of ion channels expressed in large cells, such as Xenopus laevis oocytes.[22] It allows for the direct measurement of ionic currents passing through the channel in response to an agonist like acetamiprid, providing information on potency (EC₅₀) and efficacy.[23]

Detailed Protocol:

-

Receptor Expression:

-

Synthesize cRNA encoding the desired nAChR subunits (e.g., insect α and β subunits) from cDNA templates.

-

Harvest oocytes from a Xenopus laevis frog.

-

Microinject the cRNA mixture into the cytoplasm of the oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression and insertion into the cell membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a physiological buffer (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes: one for measuring the membrane potential (voltage electrode) and one for injecting current (current electrode).

-

"Clamp" the membrane potential at a fixed holding potential (e.g., -80 mV) using the voltage-clamp amplifier.[24]

-

-

Compound Application and Data Acquisition:

-

Apply acetylcholine or acetamiprid to the oocyte by switching the perfusion solution to one containing the compound at a known concentration.

-

Record the resulting inward current, which reflects the flow of cations through the activated nAChR channels.

-

To generate a dose-response curve, apply a range of acetamiprid concentrations to the same oocyte, with sufficient washout periods in between applications to allow for receptor recovery.[25]

-

-

Data Analysis:

-

Measure the peak amplitude of the current elicited by each concentration.

-

Normalize the responses to the maximum response elicited by a saturating concentration of a full agonist (e.g., ACh).

-

Plot the normalized current against the logarithm of the acetamiprid concentration and fit the data to determine the EC₅₀ and Hill coefficient.

-

Computational Modeling

In silico methods like homology modeling and molecular docking are used to predict and visualize the binding interactions between acetamiprid and the nAChR at an atomic level.[26][27]

General Protocol:

-

Homology Modeling:

-

Since the full structure of most insect nAChRs is not available, a homology model is built using a known structure as a template. The acetylcholine-binding protein (AChBP) is a common template due to its high structural homology to the nAChR's extracellular ligand-binding domain.[28][29]

-

The amino acid sequence of the target insect nAChR subunit is aligned with the template sequence.

-

Modeling software (e.g., Modeller) is used to build the three-dimensional structure of the nAChR ligand-binding domain based on the template's coordinates.[29]

-

-

Molecular Docking:

-

The 3D structure of acetamiprid is prepared (ligand preparation).

-

The prepared ligand is "docked" into the predicted binding site of the nAChR homology model using docking software.

-

The software samples many possible binding poses and orientations and scores them based on energetic favorability.[26]

-

-

Analysis and Refinement:

-

The top-ranked docking poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, π-π stacking, electrostatic interactions) between acetamiprid and specific amino acid residues in the binding pocket.[11][26]

-

Molecular Dynamics (MD) simulations can be performed to refine the docked pose and assess the stability of the ligand-receptor complex over time.[26]

-

Downstream Signaling and Toxicological Implications

While the primary effect of acetamiprid is the direct activation of nAChRs, downstream consequences of this event contribute to its overall toxicity profile, particularly in non-target organisms. Chronic or high-dose exposure in mammals can lead to adverse outcomes by dysregulating cellular signaling pathways.

A study on rats demonstrated that acetamiprid-induced cardiotoxicity is mediated by the dysregulation of the α7 nAChR and its downstream targets.[30] Acetamiprid exposure led to the downregulation of pro-survival pathways (Erk, Bcl-2) and the upregulation of pro-apoptotic pathways (Jnk, Bax, Caspase-3), ultimately contributing to myocardial damage.[30]

Conclusion

The mechanism of action of acetamiprid is centered on its role as a potent and selective agonist of insect nicotinic acetylcholine receptors. Its efficacy is rooted in specific molecular interactions within the nAChR binding site, which are distinct from those observed in mammalian receptors. A combination of electrophysiological, biochemical, and computational methods has been instrumental in characterizing these interactions, quantifying the compound's potency, and understanding its toxicological profile. This comprehensive understanding is vital for the development of next-generation insecticides with improved selectivity and for assessing the potential risks of neonicotinoids to non-target species.

References

- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors [mdpi.com]

- 6. Effects of two nAChR agonists on wood ants: acetamiprid induces lethality and immediate hypoactivity, while flupyradifurone causes time-delayed hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review | MDPI [mdpi.com]

- 8. scholars.okstate.edu [scholars.okstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. Diverse Actions and Target-Site Selectivity of Neonicotinoids: Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Actions between neonicotinoids and key residues of insect nAChR based on an ab initio quantum chemistry study: hydrogen bonding and cooperative pi-pi interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotine-Like Effects of the Neonicotinoid Insecticides Acetamiprid and Imidacloprid on Cerebellar Neurons from Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanism of Action of Neonicotinoid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. revvity.com [revvity.com]

- 22. researchgate.net [researchgate.net]

- 23. Neonicotinoids show selective and diverse actions on their nicotinic receptor targets: electrophysiology, molecular biology, and receptor modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Voltage clamp analysis of acetylcholine produced end-plate current fluctuations at frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pnas.org [pnas.org]

- 29. The mechanism of loop C-neonicotinoid interactions at insect nicotinic acetylcholine receptor α1 subunit predicts resistance emergence in pests - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Acetamiprid induces cardiotoxicity in rats by dysregulating α7 nAChR and its downstream targets: The ameliorative role of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (E/Z)-Acetamiprid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamiprid, a prominent neonicotinoid insecticide, is characterized by the presence of (E) and (Z) isomers arising from the geometry of its cyanoimino group. It is widely acknowledged that the (E)-isomer is the more stable and biologically active form.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Acetamiprid, focusing on its isomeric forms. While quantitative data for the commercially available Acetamiprid, which is predominantly the (E)-isomer, is presented, a significant data gap exists in the scientific literature regarding the specific physicochemical properties of the isolated (Z)-isomer. This guide addresses this gap by detailing the established experimental protocols for determining these properties and outlines the methodologies for isomer separation and characterization. Furthermore, it visualizes the isomerization process, a general experimental workflow, and the established mode of action of Acetamiprid on the nicotinic acetylcholine receptor.

Introduction

Acetamiprid, chemically known as (E)-N¹-[(6-chloro-3-pyridyl)methyl]-N²-cyano-N¹-methylacetamidine, is a systemic insecticide effective against a wide range of sucking insects.[2] Its molecular structure contains a C=N double bond in the cyanoimino moiety, giving rise to geometric isomerism, specifically (E) and (Z) configurations.[2] The spatial arrangement of the substituents around this double bond significantly influences the molecule's interaction with its biological target, the nicotinic acetylcholine receptor (nAChR).[3][4] The (E)-isomer is considered the active form of the insecticide.[1][2] Understanding the distinct physicochemical properties of each isomer is crucial for optimizing formulation, assessing environmental fate, and designing more effective and selective crop protection agents.

Physicochemical Properties of Acetamiprid

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₁ClN₄ | |

| Molar Mass | 222.67 g/mol | |

| Physical State | White crystalline solid/powder | |

| Melting Point | 98.9 °C | [1] |

| Water Solubility | 4250 mg/L | 25 °C[5] |

| logP (Octanol-Water Partition Coefficient) | 0.80 | 25 °C[5] |

| Vapor Pressure | < 1 x 10⁻⁶ Pa | 25 °C[6] |

| pKa | 0.7 | [5] |

Note: These values are for the technical grade Acetamiprid and are therefore representative of the (E)-isomer. Diastereomers, such as E/Z isomers, are expected to have different physicochemical properties, including melting point, solubility, and chromatographic behavior.[7]

(E/Z) Isomerism and Stability

The (E) and (Z) isomers of Acetamiprid can interconvert, with the (E)-isomer being the thermodynamically more stable form.[2] This isomerization is a critical factor to consider in synthesis, formulation, and analysis.

Caption: Interconversion between (E) and (Z) isomers of Acetamiprid.

Experimental Protocols

Synthesis of Acetamiprid

The synthesis of Acetamiprid generally results in the formation of the more stable (E)-isomer. A common synthetic route involves the reaction of N-(6-chloro-3-pyridylmethyl)methylamine with a cyanoethyl ester.[6][8]

Caption: General synthesis workflow for (E)-Acetamiprid.

Separation and Isolation of (E/Z) Isomers

The separation of (E) and (Z) isomers of Acetamiprid can be achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).

Protocol for HPLC Separation:

-

Column: A reverse-phase column, such as a C18, is typically used.[9] For challenging separations of E/Z isomers, silica gel impregnated with silver nitrate has been reported to be effective due to differential π-complex formation.[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with an acidic modifier like formic or phosphoric acid to improve peak shape.[9][11]

-

Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection and quantification.[12][13]

-

Preparative HPLC: For isolation of individual isomers for further characterization, a preparative HPLC system with a larger column and higher flow rate would be employed.

Characterization of Isomers

Once separated, the individual isomers can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between (E) and (Z) isomers. The chemical shifts and coupling constants of the protons and carbons near the C=N double bond will differ between the two isomers.[14][15]

-

X-ray Crystallography: This technique can provide the definitive solid-state structure of each isomer, confirming the geometric configuration.[5]

-

Mass Spectrometry (MS): While the mass spectra of (E) and (Z) isomers are often identical, fragmentation patterns under certain conditions (e.g., in tandem MS) may show differences that can aid in their identification.[7]

Caption: Experimental workflow for isomer separation and characterization.

Determination of Physicochemical Properties

Standard OECD (Organisation for Economic Co-operation and Development) guidelines are followed for the determination of key physicochemical properties.

-

Water Solubility (OECD 105): The flask method or the column elution method can be used to determine the saturation concentration of each isomer in water at a specific temperature.

-

Partition Coefficient (logP) (OECD 107 or 117): The shake-flask method or HPLC method can be used to determine the ratio of the concentration of the isomer in octanol and water.

-

Vapor Pressure (OECD 104): The vapor pressure can be determined using methods such as the gas saturation method or by thermogravimetric analysis.

Biological Activity and Signaling Pathway

Acetamiprid is an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[3][16] The binding of Acetamiprid to the nAChR leads to the opening of the ion channel, resulting in an influx of sodium ions and subsequent nerve excitation, paralysis, and death of the insect.[17] The (E)-isomer is reported to have a higher affinity for the nAChR compared to the (Z)-isomer, which explains its higher insecticidal activity.[2]

Caption: Signaling pathway of (E)-Acetamiprid at the nicotinic acetylcholine receptor.

Conclusion

While the (E)-isomer of Acetamiprid is well-characterized, a significant knowledge gap exists regarding the specific physicochemical properties of the (Z)-isomer. This guide highlights the importance of this missing information for a complete understanding of Acetamiprid's behavior and provides the necessary experimental framework for future research to address this gap. The detailed protocols and visual workflows presented herein serve as a valuable resource for researchers in the fields of pesticide science, drug development, and analytical chemistry. Further studies focusing on the isolation and characterization of the (Z)-isomer are crucial for a more comprehensive risk assessment and the potential for developing more refined and effective insecticidal products.

References

- 1. fao.org [fao.org]

- 2. Acetamiprid - Wikipedia [en.wikipedia.org]

- 3. Neonicotinoid insecticides differently modulate acetycholine‐induced currents on mammalian α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

- 9. Separation of Acetamiprid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. researchgate.net [researchgate.net]

- 16. Nicotine-Like Effects of the Neonicotinoid Insecticides Acetamiprid and Imidacloprid on Cerebellar Neurons from Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the discovery and development of acetamiprid

Introduction

Acetamiprid is a prominent member of the neonicotinoid class of insecticides, distinguished by its systemic properties and broad-spectrum efficacy against a wide range of sucking insects.[1][2][3][4][5] Developed in the late 1980s by Nippon Soda Co. Ltd., it first received commercial registration in 1995.[3] This technical guide provides an in-depth review of the discovery, development, mechanism of action, synthesis, and biological efficacy of acetamiprid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Acetamiprid is an organic compound with the chemical formula C₁₀H₁₁ClN₄.[2][4][6] Its chemical name is N-[(6-chloro-3-pyridyl)methyl]-N'-cyano-N-methylacetamidine.[3] As a member of the chloronicotinyl subfamily of neonicotinoids, its structure is characterized by a chloropyridinyl group, which is comparable to other neonicotinoids like imidacloprid and thiacloprid.[2] The molecule exists in two isomeric forms, with E and Z configurations of the cyanoimino group.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₁ClN₄ | [2][4][6] |

| Molar Mass | 222.67 g/mol | [6] |

| CAS Number | 135410-20-7 | [3] |

| Appearance | Odorless solid | [2] |

| Class | Neonicotinoid | [2][4][5] |

Mechanism of Action

The insecticidal activity of acetamiprid is rooted in its function as a potent agonist of the nicotinic acetylcholine receptors (nAChRs) within the insect central nervous system.[1][2][3][4][5]

-

Binding to nAChRs: Acetamiprid binds to the nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh).[1][3][5]

-

Irreversible Complex: Unlike acetylcholine, which binds reversibly, acetamiprid forms irreversible or slowly reversible complexes with the receptors.[3] This leads to the permanent or prolonged opening of the ion channel associated with the receptor.

-

Continuous Stimulation: This results in the continuous stimulation and depolarization of postsynaptic neurons.[3]

-

Neural Disruption: The constant firing of nerve impulses disrupts normal synaptic transmission, leading to hyperexcitation, tremors, and uncoordinated movements in the insect, typically observed between 30 minutes and 2 hours after exposure.[3]

-

Paralysis and Death: Ultimately, this overstimulation leads to paralysis and the death of the insect.[1][3][4]

Acetamiprid exhibits selective toxicity, showing a higher affinity for insect nAChRs than for their mammalian counterparts, which contributes to its relatively favorable safety profile for mammals.[2][4]

References

- 1. pomais.com [pomais.com]

- 2. Acetamiprid - Wikipedia [en.wikipedia.org]

- 3. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]

- 4. How Acetamiprid Delivers Targeted Pest Control with Minimal Residue [jindunchemical.com]

- 5. chemicalwarehouse.com [chemicalwarehouse.com]

- 6. Synthesis and Characterization of Nano-Acetamiprid—New Plant Safeguard Nanomaterial [scirp.org]

Toxicological Profile of Acetamiprid in Non-Target Organisms: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetamiprid, a neonicotinoid insecticide, is widely utilized in agriculture for its efficacy against a broad spectrum of insect pests. Its systemic nature and mode of action, targeting the nicotinic acetylcholine receptors (nAChRs) of insects, lead to paralysis and death. However, the extensive use of acetamiprid has raised significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of acetamiprid across various non-target species, including bees, aquatic organisms, birds, mammals, and soil fauna. It synthesizes quantitative toxicological data, details key experimental methodologies, and visualizes critical pathways and workflows to offer a thorough resource for researchers and professionals in the field.

Introduction

Neonicotinoids represent a class of insecticides that have become indispensable in modern pest management. Acetamiprid is characterized by its high water solubility and systemic properties, allowing for its uptake and distribution throughout the plant, thereby protecting it from herbivorous insects. While designed to be selective for insect nAChRs, evidence indicates that acetamiprid can exert adverse effects on a range of non-target species. Understanding the nuances of its toxicity is crucial for assessing its environmental risk and ensuring the safety of ecosystems and non-target populations, including humans.

Mechanism of Action

The primary mode of action of acetamiprid involves its agonistic activity on nAChRs. In insects, these receptors are predominantly located in the central nervous system. Acetamiprid binds to these receptors, causing persistent stimulation, which leads to the disruption of nerve signal transmission, paralysis, and eventual death. While acetamiprid shows a higher affinity for insect nAChRs compared to vertebrate receptors, its potential for cross-reactivity remains a key area of toxicological investigation.[1] Beyond its neurotoxic effects, studies have increasingly pointed towards oxidative stress as a significant secondary mechanism of toxicity in various organisms.[1]

Toxicological Profile in Non-Target Organisms

The toxicity of acetamiprid varies significantly across different non-target organisms, influenced by factors such as the route of exposure, dose, duration, and species-specific physiological differences.

Bees and Other Pollinators

Bees are among the most studied non-target organisms due to their critical role in pollination. While acetamiprid is generally considered less toxic to bees than other neonicotinoids like imidacloprid, it still poses a significant threat, particularly through sublethal effects.[2]

Quantitative Toxicological Data: Bees

| Species | Exposure Route | Endpoint | Value | Reference |

| Apis mellifera (Honey Bee) | Contact | LD50 | 7.1 µ g/bee | [2] |

| Apis mellifera (Honey Bee) | Oral (acute) | - | Impaired long-term retention of olfactory learning at 0.1 µ g/bee | [3] |

| Apis mellifera (Honey Bee) | Topical (acute) | - | Increased locomotor activity at 0.1 and 0.5 µ g/bee | [3] |

| Apis mellifera (Honey Bee) | Chronic Oral | - | Increased mortality at 0.75 mg/L | [4] |

| Bombus impatiens (Bumble Bee) | Oral | NOAEL | 113 µg/L | [5] |

| Bombus impatiens (Bumble Bee) | Oral | - | Decreased drone production at 1,130 µg/L | [5] |

Experimental Protocol: Honey Bee Acute Oral Toxicity Test (based on OECD 213)

A standardized experimental workflow for assessing the acute oral toxicity of a substance like acetamiprid in honey bees is depicted below.

Signaling Pathway: Acetamiprid-Induced Oxidative Stress in Bees

Sublethal exposure to acetamiprid can induce oxidative stress in the bee brain, leading to lipid peroxidation and damage to cellular membranes.[6][7]

Aquatic Organisms

Acetamiprid can contaminate aquatic environments through runoff and spray drift, posing a risk to a variety of aquatic life. It is generally considered moderately toxic to aquatic organisms.[2][8]

Quantitative Toxicological Data: Aquatic Organisms

| Species | Duration | Endpoint | Value | Reference |

| Oreochromis mossambicus (Fish) | 96 hours | LC50 | 5.99 ppm | [9] |

| Daphnia magna (Water Flea) | 48 hours | Immobilization | LC50 and LC90 data available, showing mortality rates from 78% to 97% depending on the concentration. | [10] |

| Zebrafish (Danio rerio) | 154 days | - | Feminization and reproductive dysfunction at concentrations as low as 0.19 µg/L | [11][12] |

| Zebrafish (Danio rerio) Embryos | 120 hours post-fertilization | - | Significant mortality and teratogenic effects at concentrations >263 mg/L | [13] |

Experimental Protocol: Fish Acute Toxicity Test (based on OECD 203)

The following diagram illustrates a typical workflow for assessing the acute toxicity of acetamiprid to fish.

Birds

Acetamiprid is considered highly toxic to birds.[2][8] Exposure can occur through the ingestion of treated seeds, contaminated insects, or water.

Quantitative Toxicological Data: Birds

| Species | Endpoint | Value | Reference |

| Sensitive Bird Species | HD5 (Hazardous Dose 5) | 8 mg/kg body weight | [14] |

| House Sparrow (Passer domesticus) | Sublethal Oral Dose | Significant decline in sperm density | [15] |

Mammals

The toxicity of acetamiprid in mammals is generally considered to be moderate.[8] However, studies have indicated potential for neurodevelopmental and reproductive toxicity.[2]

Quantitative Toxicological Data: Mammals

| Species | Study Type | Endpoint | Value | Reference |

| Rat | Acute Oral | Toxicity Category | II | [2] |

| Rat | Acute Dermal & Inhalation | Toxicity Category | III | [2] |

| Rabbit | Primary Eye & Skin Irritation | Toxicity Category | IV | [2] |

| Rat | Developmental Neurotoxicity | NOAEL (offspring) | 10 mg/kg/day | [16] |

| Rat | Developmental Neurotoxicity | LOAEL | 45 mg/kg/day | [17] |

| Rat | Developmental Toxicity | - | Teratogenic effects (morphological, soft tissue, and skeletal anomalies) at 31.4 mg/kg | [18][19] |

| Kunming Mice (male) | - | - | Damages male reproductive function by inducing oxidative stress in the testes | [2] |

Signaling Pathway: Proposed Mechanism of Acetamiprid-Induced Developmental Neurotoxicity

Based on findings of altered auditory startle response and other neurodevelopmental effects, a proposed pathway for acetamiprid's developmental neurotoxicity is outlined below.

Soil Organisms

Soil organisms, such as earthworms, are vital for soil health and fertility. They can be exposed to acetamiprid through contaminated soil and organic matter. Acetamiprid is considered highly toxic to earthworms.[8][20]

Quantitative Toxicological Data: Earthworms

| Species | Endpoint | Value | Reference | | :--- | :--- | :--- | :--- | :--- | | Eisenia andrei | Acute Contact | LC50 | 1.86 x 10⁻² µg/cm² |[21] | | Eisenia andrei | Avoidance Response | - | Observed at 0.5 and 1 mg/kg |[21] | | Eisenia andrei | Reproduction | - | Decreased number of cocoons and hatchlings at 0.05 and 0.1 mg/kg |[21] | | Earthworm species | Acute Contact | LC50 | 0.165 g/cm² (Note: units and value differ significantly from other sources, may represent a different experimental setup or formulation) |[22] |

Experimental Protocol: Earthworm Acute Toxicity Test (Contact Filter Paper Test, based on OECD 207)

This protocol outlines the steps for assessing the acute contact toxicity of acetamiprid to earthworms.

Environmental Fate and Bioaccumulation

Acetamiprid degrades rapidly in soil, with a half-life of less than one to 8.2 days.[2] This rapid degradation reduces the likelihood of leaching into groundwater.[2] Despite its rapid degradation in soil, it may be more persistent in aquatic systems under certain conditions.[8] Acetamiprid has a high potential for bioaccumulation, which could pose a threat to organisms higher up the food chain.[2][8]

Conclusion

The toxicological profile of acetamiprid in non-target organisms is complex and multifaceted. While it is generally less toxic to bees than some other neonicotinoids, it still presents significant sublethal risks that can impact colony health. Its high toxicity to birds and earthworms, and moderate toxicity to aquatic organisms, underscore the need for careful risk assessment and management practices. Furthermore, the potential for developmental neurotoxicity and reproductive effects in mammals warrants further investigation. This technical guide provides a foundational understanding of acetamiprid's toxicology, highlighting the importance of continued research to fully elucidate its environmental and health impacts. The presented data, protocols, and pathway diagrams serve as a valuable resource for scientists and professionals working to mitigate the unintended consequences of pesticide use.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetamiprid - Wikipedia [en.wikipedia.org]

- 3. Effects of sublethal doses of acetamiprid and thiamethoxam on the behavior of the honeybee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Honey bees prefer moderate sublethal concentrations of acetamiprid and experience increased mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the neonicotinoid acetamiprid in syrup on Bombus impatiens (Hymenoptera: Apidae) microcolony development | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 6. Unraveling the acute sublethal effects of acetamiprid on honey bee neurological redox equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the acute sublethal effects of acetamiprid on honey bee neurological redox equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetamiprid [sitem.herts.ac.uk]

- 9. scialert.net [scialert.net]

- 10. aloki.hu [aloki.hu]

- 11. Long-Term Exposure to Neonicotinoid Insecticide Acetamiprid at Environmentally Relevant Concentrations Impairs Endocrine Functions in Zebrafish: Bioaccumulation, Feminization, and Transgenerational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Developmental Toxicity of a Neonicotinoid Insecticide, Acetamiprid to Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. abcbirds.org [abcbirds.org]

- 15. A sublethal dose of the neonicotinoid insecticide acetamiprid reduces sperm density in a songbird - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. regulations.gov [regulations.gov]

- 18. researchgate.net [researchgate.net]

- 19. wjpps.com [wjpps.com]

- 20. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 21. Lethal and sublethal effects of acetamiprid on Eisenia andrei: Behavior, reproduction, cytotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Toxicity Characteristics of Acetamiprid Insecticides Against Adult Earthworms, Eisenia Fetida [shin-norinco.com]

Acetamiprid's Journey in the Earth: An In-depth Technical Guide to its Environmental Fate and Degradation in Soil

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of acetamiprid in soil. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge on the transformation of this widely used neonicotinoid insecticide. The guide details the key processes of aerobic and anaerobic degradation, microbial metabolism, photodegradation, and hydrolysis, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of acetamiprid's environmental behavior.

Introduction

Acetamiprid, a neonicotinoid insecticide, is extensively used in agriculture to control a broad spectrum of sucking insects.[1] Its environmental persistence and potential impact on non-target organisms are of significant interest. This guide focuses on the chemical and biological processes that govern the degradation of acetamiprid in the soil matrix, a primary recipient of this pesticide. Understanding these pathways is crucial for assessing its environmental risk and developing strategies for bioremediation.

Degradation Pathways of Acetamiprid in Soil

The degradation of acetamiprid in soil is a multifaceted process involving biotic and abiotic mechanisms. The primary routes of transformation include aerobic and anaerobic metabolism, microbial degradation, photodegradation, and hydrolysis. These pathways lead to the formation of several intermediate metabolites, ultimately resulting in the mineralization of the parent compound.

Aerobic and Anaerobic Degradation

Under aerobic conditions, acetamiprid is readily degraded in soil.[2] The primary aerobic metabolic pathway involves the oxidative cleavage of the cyanamine group.[3] In anaerobic environments, which can occur in flooded soils, the degradation of acetamiprid also proceeds, though potentially through different mechanisms and at varying rates.[4]

Microbial Degradation

Microorganisms play a pivotal role in the breakdown of acetamiprid in soil.[5] Various bacterial and fungal species have been identified that can utilize acetamiprid as a source of carbon and nitrogen.[5] The microbial degradation pathways often involve N-demethylation and the oxidative cleavage of the cyanoimino group.[3] The composition and activity of the soil microbial community significantly influence the rate of acetamiprid degradation.

A plausible microbial degradation pathway for acetamiprid is illustrated below:

References

- 1. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. mdpi.com [mdpi.com]

- 4. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. Characterization of Acetamiprid Biodegradation by the Microbial Consortium ACE-3 Enriched From Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-Acetamiprid Metabolism: A Comparative Analysis in Insects and Mammals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the (E) and (Z) isomers of acetamiprid, a neonicotinoid insecticide, with a comparative focus on insects and mammals. Understanding these metabolic differences is crucial for elucidating the mechanisms of selective toxicity and for the development of safer and more effective insecticides.

Introduction: The Basis of Selective Toxicity

Acetamiprid, a chloronicotinyl insecticide, is widely used to control a variety of sucking insects on numerous crops.[1] Its efficacy stems from its action as an agonist on nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to agitation, paralysis, and death.[2][3] The selective toxicity of acetamiprid towards insects over mammals is largely attributed to differences in their nAChR structures and, critically, their metabolic pathways.[4] Acetamiprid exists as (E) and (Z) isomers, with the (E)-conformer considered the more stable and active form.[1]

The metabolism of acetamiprid can lead to detoxification, bioactivation, or the formation of metabolites with altered toxicological profiles.[5][6] This guide will dissect the key metabolic routes in both insects and mammals, present quantitative data, detail experimental protocols, and visualize the involved pathways.

Metabolic Pathways of Acetamiprid

The biotransformation of acetamiprid is a complex process involving multiple enzymatic reactions. The primary routes of metabolism include N-demethylation, oxidative cleavage, and hydrolysis.[1][7]

In insects, the metabolism of acetamiprid is a key factor in both its efficacy and the development of resistance. The primary metabolic pathways aim to detoxify the parent compound. Seven different metabolites have been identified in honey bees, with the highest concentrations found in the abdomen.[1]

Key metabolic steps in insects include:

-

N-demethylation: The removal of a methyl group from the N-methyl moiety.

-

Oxidative cleavage: Breaking of the nitromethylene bond.

-

Formation of 6-chloronicotinic acid: A common metabolite resulting from the above pathways.[1]

dot```dot graph Insect_Metabolism { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Acetamiprid [label="(E/Z)-Acetamiprid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_demethyl_acetamiprid [label="N-demethyl-acetamiprid\n(IM-2-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_cleavage_product [label="Oxidative Cleavage Product\n(IM-1-3)", fillcolor="#FBBC05", fontcolor="#202124"]; Chloronicotinic_acid [label="6-Chloronicotinic Acid\n(IC-0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugates [label="Further Conjugates", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acetamiprid -> N_demethyl_acetamiprid [label="N-demethylation\n(P450s)"]; Acetamiprid -> Oxidative_cleavage_product [label="Oxidative Cleavage\n(P450s)"]; N_demethyl_acetamiprid -> Chloronicotinic_acid; Oxidative_cleavage_product -> Chloronicotinic_acid; Chloronicotinic_acid -> Conjugates; }``` Caption: Metabolic pathway of acetamiprid in insects.

In mammals, acetamiprid is generally rapidly absorbed, metabolized, and excreted. T[8]he liver is the primary site of metabolism, where cytochrome P450 (CYP) enzymes play a crucial role. T[7]he metabolic pathways in mammals are more extensive compared to insects, leading to a faster detoxification and elimination of the compound.

Key metabolic steps in mammals include:

-

N-demethylation: A major pathway leading to the formation of N-desmethyl-acetamiprid (IM-2-1), which is a prominent metabolite. *[7][9] Cyano-hydrolysis: Conversion of the cyano group to a carbamoyl group. *[7] Oxidative cleavage: Similar to insects, this pathway also leads to the formation of 6-chloronicotinic acid (IC-0). *[7] Conjugation: Metabolites are further conjugated with glycine or other molecules to facilitate excretion.

[8]dot

Caption: Metabolic pathway of acetamiprid in mammals.

Quantitative Data on Acetamiprid Metabolism

The following table summarizes the key quantitative parameters of acetamiprid metabolism in insects and mammals. Data is compiled from various in vitro and in vivo studies.

| Parameter | Insects (Honey Bee) | Mammals (Rat) | Reference(s) |

| Primary Metabolites | N-demethyl-acetamiprid, 6-chloronicotinic acid | N-demethyl-acetamiprid, 6-chloronicotinic acid, glycine conjugate of 6-chloronicotinic acid | |

| Half-life | ~25-30 minutes | ~4.42 - 5.56 hours (blood) | |

| Excretion | Metabolites present after 72 hours | Majority excreted within 48 hours (urine and feces) | |

| Key Enzymes | Cytochrome P450s | Cytochrome P450s, Aldehyde Oxidase | |

| N-demethylation Kinetics (Km) | Not available | 70.9 µM (liver microsomes) | |

| N-demethylation Kinetics (Vmax) | Not available | 10 pmoles/min/mg (liver microsomes) |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of acetamiprid metabolism. Below are outlines of common experimental protocols.

This protocol is used to study the phase I metabolism of acetamiprid.

-

Preparation of Microsomes:

-

Homogenize liver tissue from the test species (e.g., rat, insect fat body) in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Incubation:

-

Prepare an incubation mixture containing microsomes, a NADPH-generating system (as a cofactor for CYP450s), and acetamiprid in a phosphate buffer.

-

Incubate the mixture at a physiological temperature (e.g., 37°C for mammals) for a specific time course.

-

Terminate the reaction by adding a quenching solvent like acetonitrile.

-

-

Analysis:

-

Centrifuge the terminated reaction mixture to precipitate proteins.

-